molecular formula C14H9ClN2O B173728 (6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone CAS No. 143468-11-5

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone

Cat. No.: B173728
CAS No.: 143468-11-5
M. Wt: 256.68 g/mol
InChI Key: UNOFAPHIMJQZQW-UHFFFAOYSA-N
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Description

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at the 6-position and a phenyl ketone group at the 1-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive azaindoles, which are known for modulating kinase activity and other biological targets. The chlorine substituent enhances electrophilicity and may influence binding affinity, while the phenyl methanone group contributes to lipophilicity and π-π stacking interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a chlorinated pyridine derivative and a phenylmethanone precursor under acidic or basic conditions to facilitate the cyclization and formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for rapid heating and controlled reaction conditions, which are beneficial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrrolopyridine derivatives, including (6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone. Research indicates that these compounds can inhibit tumor cell proliferation by targeting specific enzymes involved in cancer cell metabolism. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives has also been explored. The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. In vitro studies revealed that modifications to the pyrrolo[2,3-b]pyridine structure could enhance its antibacterial potency .

CNS Activity

Compounds with similar structures have been linked to central nervous system (CNS) activity. Research suggests that this compound could have neuroprotective effects and may be useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies focusing on its interaction with neurotransmitter receptors are ongoing to elucidate these effects further .

Data Table: Summary of Research Findings

Application AreaStudy FindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Antimicrobial PropertiesEffective against multiple bacterial strains
CNS ActivityPotential neuroprotective effects

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening of pyrrolo[2,3-b]pyridine derivatives was conducted to assess their antimicrobial efficacy. The study found that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential for use in treating infections caused by resistant bacterial strains .

Case Study 3: Neuropharmacology

Research published in Neuropharmacology explored the effects of this compound on cognitive function in animal models. The findings indicated that administration improved memory retention and reduced neuroinflammation markers, suggesting a promising avenue for treating cognitive decline associated with aging and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone with analogs based on core structure, substituents, and synthetic routes.

Core Structure Variations

Compound Name Core Structure Key Substituents Reference
This compound Pyrrolo[2,3-b]pyridine 6-Cl, 1-(phenyl methanone)
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo[2,3-c]pyridine 7-(3-Cl-anilino), 4-(morpholinyl methanone)
2-Chloro-1-[2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]ethanone Pyrrolo[3,4-d]pyrimidine 2-Cl, 6-(indenylamino ethanone)

Key Insights :

  • Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine: Positional isomerism of the nitrogen atoms alters electronic properties and binding modes.
  • Pyrrolo[3,4-d]pyrimidine : This core () introduces an additional nitrogen atom, increasing polarity and enabling interactions with purine-binding pockets.

Substituent Effects

Compound Name Substituent Position & Type Biological/Physicochemical Impact Reference
This compound 6-Cl, 1-phenyl methanone Cl enhances electrophilicity; phenyl methanone boosts lipophilicity
[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl-methanone 3-phenyl methanone, 4-(3,5-F₂Ph) Fluorine atoms improve metabolic stability and membrane permeability
(5-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol 5-F, hydroxymethyl Hydroxymethyl increases solubility but reduces CNS penetration

Key Insights :

  • Chlorine vs.
  • Methanone vs. Hydroxymethyl: Methanone groups (e.g., in the target compound) are less polar than hydroxymethyl derivatives (), favoring blood-brain barrier penetration.

Key Insights :

  • Ru-Catalyzed Reactions : Used for regioselective functionalization of pyrrolopyridines (e.g., hydroxymethylation in ).
  • Buchwald-Hartwig Amination : Critical for introducing aryl/heteroaryl amines in .

Biological Activity

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone, a heterocyclic compound with the molecular formula C14H9ClN2OC_{14}H_9ClN_2O and CAS number 143468-11-5, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a pyrrolopyridine core, which is known for its diverse interactions with biological macromolecules.

The compound exhibits the following chemical properties:

  • Molecular Weight : 256.68 g/mol
  • Melting Point : Not specified in the current literature.
  • Solubility : Solubility data not extensively documented.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Many pyrrolopyridine derivatives have shown cytotoxic effects against cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival.
  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties, although specific data on this compound is limited.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through:

  • Kinase Inhibition : It may act as a selective inhibitor of various kinases, disrupting signaling pathways that promote tumor growth.
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Molecules highlighted the cytotoxic effects of pyrrolopyridine derivatives on human cancer cell lines. The study demonstrated that these compounds could inhibit cell growth by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Potential : Research on related compounds indicated that pyrrolopyridines could exhibit antibacterial activity against Gram-positive bacteria. However, specific studies on this compound are still needed to confirm these effects .
  • Neuroprotective Properties : Preliminary investigations into the neuroprotective effects of similar compounds suggested potential benefits in models of Alzheimer's disease by modulating glutamate receptors and reducing excitotoxicity .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialPotential activity against Gram-positive bacteria
NeuroprotectiveModulation of neurotransmitter systems

Properties

IUPAC Name

(6-chloropyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOFAPHIMJQZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566957
Record name (6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143468-11-5
Record name (6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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